molecular formula C16H16O3 B1632582 4-Methyl-3-benzyloxybenzoic acid methyl ester CAS No. 1017082-78-8

4-Methyl-3-benzyloxybenzoic acid methyl ester

Cat. No. B1632582
CAS RN: 1017082-78-8
M. Wt: 256.3 g/mol
InChI Key: NIFKZZQLVQCGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-benzyloxybenzoic acid methyl ester, commonly known as MBBME, is a carboxylic acid derivative that is widely used in organic synthesis, drug discovery, and other scientific research applications. MBBME is a versatile compound that can be used as a starting material in a variety of reactions, including Diels-Alder reactions, Friedel-Crafts reactions, and nucleophilic substitution reactions. Its low toxicity and high solubility make it an ideal choice for numerous laboratory experiments.

Scientific Research Applications

Effects on Adipocyte Differentiation

Research has shown that parabens, including those structurally related to 4-Methyl-3-benzyloxybenzoic acid methyl ester, can promote adipogenesis, or the differentiation of preadipocytes into adipocytes, in murine 3T3-L1 cells. This suggests a potential link between exposure to parabens and obesity, highlighting the need for further in vivo studies to understand these effects fully (Pan Hu et al., 2013).

Hydrolysis and Metabolism

The hydrolysis of parabens by skin microsomes and cytosol from humans and minipigs has been examined, providing insight into the dermal absorption and metabolism of these compounds. Understanding how parabens are metabolized in the skin can help assess their potential for localized toxicity (C. Jewell et al., 2007).

Photodegradation in Aquatic Environments

The photodegradation of parabens, including kinetic analysis and identification of by-products, has been studied under various conditions. This research is crucial for understanding the environmental impact of parabens, their persistence, and the formation of potentially harmful degradation products (M. Gmurek et al., 2015).

Occurrence and Fate in Aquatic Environments

A review of the occurrence, fate, and behavior of parabens in aquatic environments underscores their ubiquitous presence in surface waters and sediments. Despite relatively efficient removal during wastewater treatment, continuous introduction from various sources leads to their persistence in the environment (Camille Haman et al., 2015).

Analysis Methods

The development of analytical methods for measuring parabens in different matrices, such as human milk, highlights the ongoing effort to accurately assess exposure levels and potential health risks. These methods are essential for monitoring paraben levels in the environment and in biological samples, contributing to our understanding of their distribution and impact (X. Ye et al., 2008).

properties

IUPAC Name

methyl 4-methyl-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-8-9-14(16(17)18-2)10-15(12)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFKZZQLVQCGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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